molecular formula C9H10ClF2NO2 B2451586 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride CAS No. 2503207-59-6

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride

Cat. No.: B2451586
CAS No.: 2503207-59-6
M. Wt: 237.63
InChI Key: OORSDKZMZDAKOS-UHFFFAOYSA-N
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Description

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C9H9F2NO2·HCl. It is known for its unique structure, which includes a benzoic acid moiety substituted with a difluoroethyl group and an amino group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is unique due to its difluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications .

Biological Activity

3-(2-Amino-1,1-difluoroethyl)benzoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula: C10H12ClF2N O3
  • Molecular Weight: Approximately 217.17 g/mol
  • Structure: The compound features a benzoic acid moiety linked to a 2-amino-1,1-difluoroethyl group, which is crucial for its biological activity.

The biological activity of 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, impacting physiological responses. The difluoroethyl group enhances binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, similar to other benzoic acid derivatives .
  • Antiproliferative Effects: The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it was observed to activate proteasomal pathways, enhancing the degradation of misfolded proteins and potentially reducing cancer cell survival .
  • Cardiovascular Effects: Interaction studies indicate that it may influence cardiovascular regulation by interacting with specific enzymes or receptors involved in this system.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
AntiproliferativeActivation of proteasomal pathways in cancer cells
Cardiovascular ModulationPotential effects on blood pressure regulation
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various benzoic acid derivatives, 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism involved the activation of the ubiquitin-proteasome pathway (UPP), which is vital for protein degradation and cellular homeostasis. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Case Study: Enzyme Interaction Studies

Further investigations into the enzyme interaction profile revealed that this compound could inhibit key metabolic enzymes involved in cardiovascular functions. This inhibition could lead to therapeutic applications in managing hypertension and related cardiovascular diseases.

Properties

IUPAC Name

3-(2-amino-1,1-difluoroethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-9(11,5-12)7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORSDKZMZDAKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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